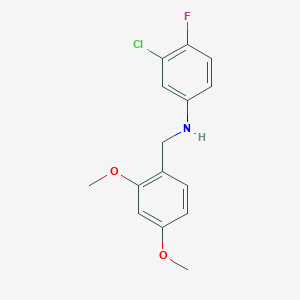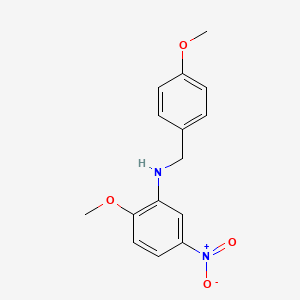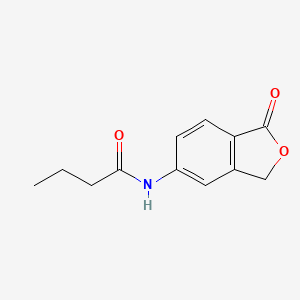
1-(3-fluorobenzoyl)-4-(4-fluorobenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-fluorobenzoyl)-4-(4-fluorobenzoyl)piperazine, commonly known as FBP, is a novel compound that has gained significant attention in the field of medicinal chemistry. FBP belongs to the class of piperazine derivatives and has shown promising results in various scientific research applications.
Mecanismo De Acción
The mechanism of action of FBP is not fully understood. However, it is believed that FBP inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. FBP has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
FBP has been found to have low toxicity and high selectivity towards cancer cells. It has also been found to have a low affinity for normal cells. FBP has been shown to induce cell cycle arrest and inhibit cancer cell migration and invasion. FBP has also been found to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FBP is its selectivity towards cancer cells. This makes it a promising compound for cancer treatment. FBP also has low toxicity, which makes it a safer alternative to other chemotherapeutic agents. However, FBP has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action. FBP is also expensive to synthesize, which makes it difficult to use in large-scale experiments.
Direcciones Futuras
There are several future directions for FBP research. One direction is to study the potential use of FBP as a therapeutic agent for cancer treatment. Another direction is to study the diagnostic potential of FBP for cancer detection. Further research is also needed to fully understand the mechanism of action of FBP and its potential use in other scientific research applications.
Conclusion:
In conclusion, 1-(3-fluorobenzoyl)-4-(4-fluorobenzoyl)piperazine is a novel compound that has shown promising results in various scientific research applications. FBP has low toxicity and high selectivity towards cancer cells, making it a promising compound for cancer treatment. Further research is needed to fully understand the mechanism of action of FBP and its potential use in other scientific research applications.
Métodos De Síntesis
The synthesis of FBP involves the reaction of 3-fluorobenzoyl chloride and 4-fluorobenzoyl chloride with piperazine in the presence of a base. The reaction takes place at room temperature and yields FBP as a white solid. The purity of FBP can be improved by recrystallization.
Aplicaciones Científicas De Investigación
FBP has shown potential in various scientific research applications. It has been studied for its anti-tumor and anti-inflammatory properties. FBP has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, FBP has been studied for its potential use as a diagnostic tool for cancer detection.
Propiedades
IUPAC Name |
[4-(3-fluorobenzoyl)piperazin-1-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c19-15-6-4-13(5-7-15)17(23)21-8-10-22(11-9-21)18(24)14-2-1-3-16(20)12-14/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDDUZPJCQWOJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Fluorobenzoyl)piperazin-1-yl]-(4-fluorophenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5780550.png)
![3-(2-ethoxyphenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B5780551.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,6-dimethylphenyl)methanesulfonamide](/img/structure/B5780560.png)
![{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B5780577.png)







![N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5780626.png)
